molecular formula C11H10N4O4 B11791323 Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate

Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11791323
M. Wt: 262.22 g/mol
InChI Key: MQLJUKIAFVNOSC-UHFFFAOYSA-N
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Description

Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 2-nitrophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized to form the triazole ring. The final step involves the esterification of the triazole derivative with methanol to yield the desired compound. The reaction conditions often include the use of catalysts such as acids or bases and solvents like ethanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the triazole ring under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The triazole ring can also bind to metal ions, affecting their biological availability and activity. These interactions can result in various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Methyl2-(3-(2-aminophenyl)-1H-1,2,4-triazol-1-yl)acetate: Similar structure but with an amino group instead of a nitro group.

    Ethyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both the nitrophenyl group and the triazole ring, which confer specific reactivity and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H10N4O4

Molecular Weight

262.22 g/mol

IUPAC Name

methyl 2-[3-(2-nitrophenyl)-1,2,4-triazol-1-yl]acetate

InChI

InChI=1S/C11H10N4O4/c1-19-10(16)6-14-7-12-11(13-14)8-4-2-3-5-9(8)15(17)18/h2-5,7H,6H2,1H3

InChI Key

MQLJUKIAFVNOSC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=NC(=N1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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